(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
123098-44-2
VCID:
VC20860570
InChI:
InChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1
SMILES:
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O
Molecular Formula:
C17H16BrNO4
Molecular Weight:
378.2 g/mol
(R)-2-(((Benzyloxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid
CAS No.: 123098-44-2
Cat. No.: VC20860570
Molecular Formula: C17H16BrNO4
Molecular Weight: 378.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 123098-44-2 |
|---|---|
| Molecular Formula | C17H16BrNO4 |
| Molecular Weight | 378.2 g/mol |
| IUPAC Name | (2R)-3-(2-bromophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
| Standard InChI | InChI=1S/C17H16BrNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m1/s1 |
| Standard InChI Key | OTRUVLWVVBIRGJ-OAHLLOKOSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=CC=C2Br)C(=O)O |
| SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=C2Br)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator